REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[SH:9].[CH3:10][N:11]([CH3:16])[C:12](=[O:15])[CH:13]=[CH2:14].CC(O)=O>C(Cl)Cl>[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[S:9][CH2:14][CH2:13][C:12]([N:11]([CH3:16])[CH3:10])=[O:15]
|
Name
|
|
Quantity
|
327 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)Cl)S
|
Name
|
|
Quantity
|
203 mg
|
Type
|
reactant
|
Smiles
|
CN(C(C=C)=O)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with NaHCO3 (aq.)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×10 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel (50% ethyl acetate in hexane)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)Cl)SCCC(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 284 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |